molecular formula C14H13N5O3 B11472226 3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No.: B11472226
M. Wt: 299.28 g/mol
InChI Key: HLHXWPNCUXQIKX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, dimethylamine, and cyanuric chloride.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as triethylamine or pyridine.

    Synthetic Route: The synthetic route may include steps like nucleophilic substitution, cyclization, and condensation reactions to form the desired pyrimido[5,4-e][1,2,4]triazine core.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the molecule.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions may involve specific temperatures, pressures, and reaction times to achieve the desired products.

Scientific Research Applications

3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound is investigated for its potential as a herbicide or pesticide, due to its ability to disrupt specific biological processes in target organisms.

    Biological Research: It is used as a tool compound in biological research to study various cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes, such as kinases or proteases, leading to the disruption of signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby interfering with DNA replication and transcription processes.

    Receptor Binding: Binding to specific receptors on the cell surface, modulating receptor-mediated signaling pathways.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione can be compared with other similar compounds, such as:

    Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.

    2-amino-4-morpholino-1,3,5-triazine: Exhibits significant biological activity and is used in medicinal chemistry research.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with potent biological activity.

    4,6-diphenyl-1,3,5-triazin-2-ylphenol: An efficient ultraviolet rays absorber used in materials science.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields .

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O3/c1-18-12-10(13(20)19(2)14(18)21)15-11(16-17-12)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3

InChI Key

HLHXWPNCUXQIKX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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